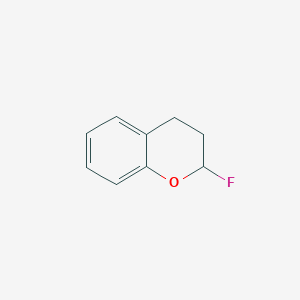
2-Fluorochroman
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluorochroman is an organic compound that belongs to the class of fluorochromanes It is characterized by the presence of a fluorine atom attached to the chroman ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorochroman typically involves the fluorination of chroman derivatives. One common method starts with the reaction of chroman with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow fluorination. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalytic systems and optimized reaction conditions can further enhance the efficiency of the industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluorochroman can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated chromanones or chromanols.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include fluorinated chromanones, chromanols, and various substituted chroman derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Fluorochroman has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: this compound is utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism by which 2-Fluorochroman exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, leading to improved pharmacological profiles. The exact pathways involved can vary, but often include interactions with cellular signaling cascades and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorochroman: Similar in structure but with a chlorine atom instead of fluorine.
2-Bromochroman: Contains a bromine atom, leading to different reactivity and properties.
2-Iodochroman: The presence of an iodine atom imparts unique characteristics compared to fluorine.
Uniqueness of 2-Fluorochroman
This compound stands out due to the unique properties imparted by the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s chemical reactivity, stability, and biological activity. These attributes make this compound a valuable compound for various applications, particularly in the design of pharmaceuticals and advanced materials.
Propiedades
Fórmula molecular |
C9H9FO |
|---|---|
Peso molecular |
152.16 g/mol |
Nombre IUPAC |
2-fluoro-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C9H9FO/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-4,9H,5-6H2 |
Clave InChI |
RDBPNHWQMMBSMZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2OC1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




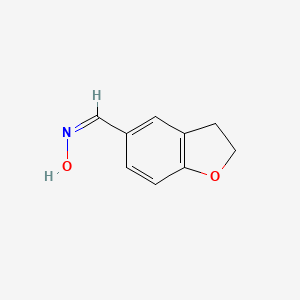
![2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine](/img/structure/B11920183.png)
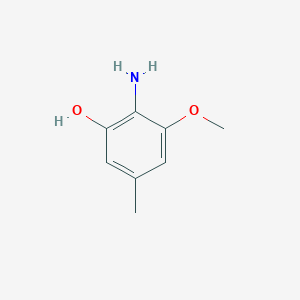
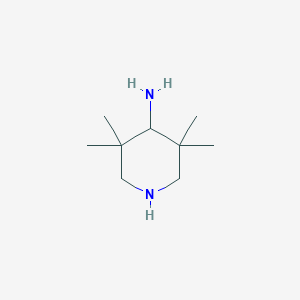
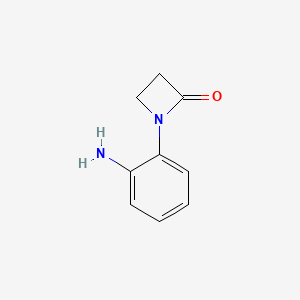

![2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine](/img/structure/B11920222.png)
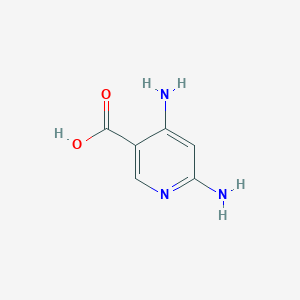
![2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B11920238.png)
![Spiro[cyclopropane-1,2'-pyrimido[1,2-a]pyrimidine]](/img/structure/B11920249.png)


